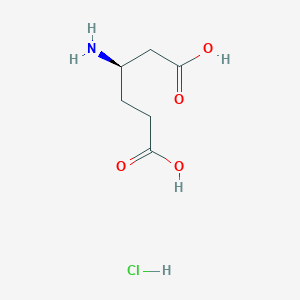
4-(2-氨基乙基)-N,N-二甲基苄胺
描述
“4-(2-Aminoethyl)-N,N-dimethylbenzylamine” is a chemical compound that belongs to the class of organic compounds known as phenethylamines . These are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Synthesis Analysis
The synthesis of compounds related to “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity. These compounds demonstrate the versatility of “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” derivatives in synthetic chemistry, enabling the development of materials with tailored properties for various applications.Molecular Structure Analysis
The molecular structures of derivatives related to “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures . These interactions include hydrogen bonding and secondary intermolecular forces, highlighting the compound’s structural versatility and potential for forming diverse molecular assemblies .Chemical Reactions Analysis
Chemical reactions involving “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” derivatives are key to understanding their reactivity and functional capabilities. The compound’s ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials.Physical And Chemical Properties Analysis
The physical properties of “4-(2-Aminoethyl)-N,N-dimethylbenzylamine” and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions, affecting its behavior in different environments and its suitability for specific applications.科学研究应用
有机合成和催化
4-(2-氨基乙基)-N,N-二甲基苄胺已被用于各种有机合成工艺中。例如,它用于取代的 N,N-二甲基苄胺的区域选择性烯化,该烯化可以进一步转化为 3-(2'-甲苯基)丙酸及其衍生物 (Cai, Fu, Li, Wan, & Shi, 2007)。此外,它在叔胺和 α-重氮酮的 ylides 的生成和重排中发挥作用,展示了其在催化活性中的效用 (Zotto, Baratta, Miani, Verardo, & Rigo, 2000)。
无机金属化学
在无机金属化学中,4-(2-氨基乙基)-N,N-二甲基苄胺用于与钯(II)和异氰酸酯的反应,这导致各种化学转化,包括卤化物桥的断裂 (Yamamoto & Yamazaki, 1980)。它还在胺与铑和铱等金属化合物进行环金属化中发挥作用 (Davies, Al-duaij, Fawcett, Giardiello, Hilton, & Russell, 2003)。
聚合物科学
在聚合物科学领域,研究了它对缩水甘油醚与伯芳香胺反应的影响,特别是它在固化过程中作为加速剂的作用 (Fryauf, Strehmel, & Fedtke, 1993)。
电化学
这种化合物用于玻璃碳电极的电化学功能化,展示了其在先进材料开发中的效用 (Breton & Bélanger, 2008)。
有机金属化学
它作为钌催化的 C-H(硫代)酰胺化的底物,这一过程对于理解复杂的化学反应很重要 (Altalhi et al., 2021)。
光化学
4-(2-氨基乙基)-N,N-二甲基苄胺影响氨基芪等化合物的荧光和光化学行为,有助于理解化学中的光异构化和荧光 (Yang, Chiou, & Liau, 2002)。
生化研究
它还被用于生化背景中,例如分析其在大鼠等生物体内的代谢及其在药理学中的潜在影响 (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002)。
作用机制
Target of Action
The primary target of this compound is the Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for pH regulation .
Mode of Action
The compound interacts with its target by inhibiting the enzyme’s activity . This inhibition can lead to changes in the balance of carbon dioxide and bicarbonate, potentially affecting pH regulation in the body .
Biochemical Pathways
The compound is involved in the dopaminergic pathways in the brain . Dopamine, a neurotransmitter, plays a significant role in motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions . The compound’s interaction with these pathways can have downstream effects on these functions .
Pharmacokinetics
It’s known that the compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water-soluble compounds are generally well-absorbed and can be distributed throughout the body. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of Carbonic anhydrase 2 can lead to changes in the balance of carbon dioxide and bicarbonate in the body, potentially affecting pH regulation . In the brain, the compound’s interaction with dopaminergic pathways can affect various functions, including motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s water solubility can affect its absorption and distribution in the body . Additionally, the compound’s stability can be affected by pH . At pH values higher than 7.0, the compound’s stability in solution is weak .
安全和危害
“4-(2-Aminoethyl)-N,N-dimethylbenzylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and not ingesting or breathing vapors or spray mist .
属性
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWRIURLTSBILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-N,N-dimethylbenzylamine | |
CAS RN |
669002-47-5 | |
| Record name | 2-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3037835.png)




![4-chloro-2-[(3-iodophenyl)carbamoylamino]benzoic Acid](/img/structure/B3037844.png)


![8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B3037848.png)


![8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B3037853.png)
